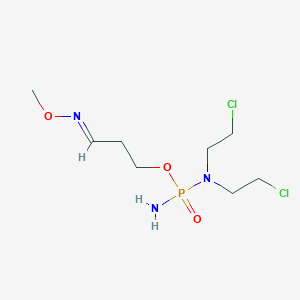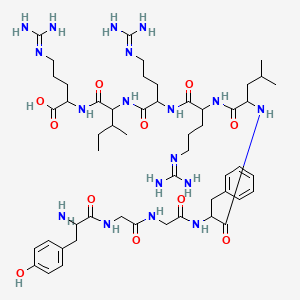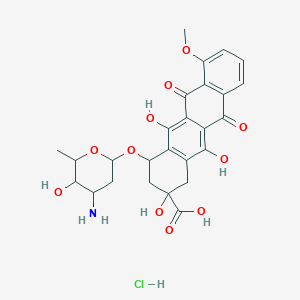
2,3-Diphosphoglyceric acid, pentacyclohexylammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diphosphoglyceric acid, pentacyclohexylammonium salt is a chemical compound with the empirical formula C3H8O10P2 · 5C6H13N and a molecular weight of 761.91 . This compound is a derivative of 2,3-diphosphoglyceric acid, which plays a crucial role in the glycolytic pathway and is found in human red blood cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphosphoglyceric acid, pentacyclohexylammonium salt involves the reaction of 2,3-diphosphoglyceric acid with cyclohexylamine under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent, and the temperature is maintained at a specific range to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified using techniques like crystallization or chromatography to achieve the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diphosphoglyceric acid, pentacyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different phosphoric acid derivatives, while substitution reactions can produce various substituted glyceric acid derivatives .
Aplicaciones Científicas De Investigación
2,3-Diphosphoglyceric acid, pentacyclohexylammonium salt has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,3-Diphosphoglyceric acid, pentacyclohexylammonium salt involves its interaction with hemoglobin in red blood cells. It binds to the beta chains of deoxygenated hemoglobin, reducing its affinity for oxygen and promoting the release of oxygen to tissues . This interaction is crucial for maintaining efficient oxygen delivery throughout the body.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Bisphosphoglyceric acid: A glycolytic intermediate that also interacts with hemoglobin but lacks the pentacyclohexylammonium component.
1,3-Diphosphoglyceric acid: Another glycolytic intermediate with different functional groups and properties.
Uniqueness
2,3-Diphosphoglyceric acid, pentacyclohexylammonium salt is unique due to its specific interaction with hemoglobin and its role in oxygen release. The presence of the pentacyclohexylammonium component enhances its stability and solubility, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C33H73N5O10P2 |
|---|---|
Peso molecular |
761.9 g/mol |
Nombre IUPAC |
cyclohexanamine;2,3-diphosphonooxypropanoic acid |
InChI |
InChI=1S/5C6H13N.C3H8O10P2/c5*7-6-4-2-1-3-5-6;4-3(5)2(13-15(9,10)11)1-12-14(6,7)8/h5*6H,1-5,7H2;2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11) |
Clave InChI |
WMBJYTVZNODJKS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C(C(=O)O)OP(=O)(O)O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,4,7,11b-Tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1,4a,5,6,7-pentol](/img/structure/B12318152.png)
![9-Isopropenyl-6-methyl-3-pentyl-5a,6,7,8,9,9a-hexahydrodibenzo[b,d]furan-1,6-diol](/img/structure/B12318161.png)
![9-Hydroxy-1,2,8,9,15,19,19,22,22-nonamethyl-18,20-dioxahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacos-11-ene-5-carboxylic acid](/img/structure/B12318172.png)

![6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12318185.png)


![5-methyl-2,3,4a,5,6,7-hexahydro-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12318198.png)


